[Hydroxy(phosphonatooxy)phosphoryl] phosphate
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Overview
Description
Triphosphate(4-) is a triphosphate ion. It is a conjugate base of a triphosphate(3-). It is a conjugate acid of a triphosphate(5-).
Scientific Research Applications
Synthetic Methods and Biological Applications
Hydroxy bisphosphonates, a category that includes hydroxy(phosphonatooxy)phosphoryl phosphate, have been shown to be effective in the prevention of bone loss, especially in osteoporotic disease. Their synthesis involves various substitutions on the carbon atom connected to phosphorus, leading to distinct physical, chemical, biological, therapeutic, and toxicological characteristics. These compounds find wide applications in pharmaceutical and agriculture sectors (Kaboudin et al., 2022).
Stability and Biological Activity
Phosphonates and their derivatives, like hydroxy(phosphonatooxy)phosphoryl phosphate, are noted for their stability compared to natural phosphates. They are resistant to hydrolysis by enzymes that cleave phosphate, making them useful in metabolic regulation, enzyme inhibition studies, and potential drug development for various metabolic disorders (Orsini et al., 2010).
Applications in Material Science
Certain phosphorus polymers and oligomers, including those with hydroxyphosphonate groups, are commercially utilized as flame retardants. They are incorporated into polyurethanes, textile fibers, and circuit boards to enhance flame retardancy. Additionally, these compounds have applications in scale inhibition, coating photolithographic plates, and in the medical field for binding calcium in the gastrointestinal tract (Weil, 2010).
Medical Imaging and Diagnostic Uses
Hydroxyethylidene phosphonate, a similar compound, has been investigated as a promising bone imaging agent when tagged with 99mTc. This application highlights the potential of hydroxy(phosphonatooxy)phosphoryl phosphate in medical imaging and diagnostics (Castronovo & Callahan, 1972).
Phosphonic Acid in Various Applications
Phosphonic acid, closely related to hydroxy(phosphonatooxy)phosphoryl phosphate, is used in bioactive properties (like drugs and pro-drugs), bone targeting, supramolecular or hybrid materials, surface functionalization, analytical purposes, and as phosphoantigens. This versatility covers a wide range of research fields, demonstrating the significance of hydroxy(phosphonatooxy)phosphoryl phosphate in similar applications (Sevrain et al., 2017).
Enzymatic Reactions and Metabolic Processes
Enzymes like phosphite dehydrogenase catalyze reactions involving phosphonates, converting them to phosphate. These enzymes and their mechanisms provide insights into how hydroxy(phosphonatooxy)phosphoryl phosphate might interact in biological systems (Relyea & van der Donk, 2005).
Properties
Molecular Formula |
HO10P3-4 |
---|---|
Molecular Weight |
253.92 g/mol |
IUPAC Name |
[hydroxy(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-4 |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-J |
Canonical SMILES |
OP(=O)(OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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